molecular formula C8H7NS2 B14376545 4-Methyl-2H-1,3-benzodithiol-2-imine CAS No. 89751-92-8

4-Methyl-2H-1,3-benzodithiol-2-imine

Cat. No.: B14376545
CAS No.: 89751-92-8
M. Wt: 181.3 g/mol
InChI Key: GKMAEAGCWZIZHR-UHFFFAOYSA-N
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Description

4-Methyl-2H-1,3-benzodithiol-2-imine is an organic compound that belongs to the class of heterocyclic compounds It features a benzodithiol ring with a methyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2H-1,3-benzodithiol-2-imine typically involves the reaction of 4-methyl-1,3-benzodithiol with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2H-1,3-benzodithiol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2H-1,3-benzodithiol-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2H-1,3-benzodithiol-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzodithiol ring may also interact with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

    4-Methyl-1,3-benzodithiol: Lacks the imine group but shares the benzodithiol ring structure.

    2H-1,3-benzodithiol-2-imine: Similar structure but without the methyl group.

Uniqueness: 4-Methyl-2H-1,3-benzodithiol-2-imine is unique due to the presence of both the methyl group and the imine functional group, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

89751-92-8

Molecular Formula

C8H7NS2

Molecular Weight

181.3 g/mol

IUPAC Name

4-methyl-1,3-benzodithiol-2-imine

InChI

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4,9H,1H3

InChI Key

GKMAEAGCWZIZHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N)S2

Origin of Product

United States

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